T3SS Translocation Potency: 4-Methoxy Substituent
In a systematic SAR study of phenoxyacetamide T3SS inhibitors, the 4-methoxyphenyl analog (compound 34j) exhibited a secretion IC₅₀ of 12 ± 5 µM, a translocation IC₅₀ of 23 ± 10 µM, and a translocation CC₅₀ (cytotoxicity) of 71 ± 2 µM [1]. Changing the 4-substituent to H (34a), Cl (34d), or F (compound 2) substantially altered the profile: 34a (4-H) showed comparable secretion inhibition (IC₅₀ 11 ± 3 µM) but poorer translocation efficacy (IC₅₀ 12 ± 7 µM) with higher CC₅₀ (95 ± 21 µM); 34d (4-Cl) showed stronger secretion inhibition (IC₅₀ 8.5 ± 2.6 µM) but translocation was not evaluable at the highest concentration tested (>39 µM) with a CC₅₀ of 39 ± 8 µM; compound 2 (4-F) showed secretion IC₅₀ 9.8 ± 2.9 µM, translocation IC₅₀ 6.7 ± 1.0 µM, and CC₅₀ 59 ± 16 µM [1].
| Evidence Dimension | T3SS secretion and translocation inhibition potency and selectivity (IC₅₀ / CC₅₀) |
|---|---|
| Target Compound Data | Secretion IC₅₀ 12 ± 5 µM; Translocation IC₅₀ 23 ± 10 µM; CC₅₀ 71 ± 2 µM (inferred from 4-methoxyphenyl analog 34j) [1] |
| Comparator Or Baseline | 4-H (34a): Sec IC₅₀ 11 ± 3 µM, Trans IC₅₀ 12 ± 7 µM, CC₅₀ 95 ± 21 µM; 4-Cl (34d): Sec IC₅₀ 8.5 ± 2.6 µM, Trans IC₅₀ >39 µM, CC₅₀ 39 ± 8 µM; 4-F (cmpd 2): Sec IC₅₀ 9.8 ± 2.9 µM, Trans IC₅₀ 6.7 ± 1.0 µM, CC₅₀ 59 ± 16 µM |
| Quantified Difference | 4-OMe vs. 4-Cl: ~1.4-fold weaker secretion inhibition but measurable translocation activity (23 µM vs. >39 µM) with ~1.8-fold higher CC₅₀ (71 vs. 39 µM); 4-OMe vs. 4-F: ~1.2-fold weaker secretion inhibition and ~3.4-fold weaker translocation, with ~1.2-fold higher CC₅₀ |
| Conditions | P. aeruginosa PAO1 ExoS-β-lactamase secretion assay; CHO cell translocation assay with LDH release readout; cytotoxicity measured in CHO cells without bacteria |
Why This Matters
The 4-methoxy substitution provides a balanced profile of measurable translocation inhibition with a wider cytotoxicity window compared to the 4-Cl analog, making it preferable for studies requiring both target engagement and sustained host-cell viability.
- [1] Bowlin NO, Williams JD, Knoten CA, et al. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorg Med Chem. 2015;23(5):1027-1043. Table 6, compounds 34a, 34d, 34j, and compound 2. View Source
